REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].[N+:12]([O-])([OH:14])=[O:13]>S(=O)(=O)(O)O>[N+:12]([C:8]1[CH:9]=[C:10]([CH3:11])[C:2]([F:1])=[CH:3][C:4]=1[C:5]([OH:7])=[O:6])([O-:14])=[O:13]
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Name
|
|
Quantity
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50 g
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Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
40 g
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture is subsequently stirred at room temperature for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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is added dropwise at 20°-25°
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Type
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TEMPERATURE
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Details
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while cooling with ice
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Type
|
ADDITION
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Details
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The batch is then poured onto ice-water
|
Type
|
FILTRATION
|
Details
|
the crystals are filtered off with suction
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Type
|
WASH
|
Details
|
washed thoroughly with water
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Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
recrystallization from toluene, 48 g (74.3% of theory) of 2-nitro-4-methyl-5-fluorobenzoic acid
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C=C(C(=C1)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |